Scaffold Pharmacological Validation: Anti-H5N1 Activity of the 2,5-Dimethylfuran-3-Carboxamide Core Provides Class-Level Precedent for Target Compound Evaluation
The 2,5-dimethylfuran-3-carboxamide scaffold has been pharmacologically validated as an anti-influenza H5N1 chemotype. In a systematic SAR study (Yu et al., 2017), the closest scaffold-matched comparator N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide (1b) exhibited EC50 = 7.72 μM against H5N1, while the optimized analog 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) achieved EC50 = 1.25 μM [1]. The target compound retains the identical 2,5-dimethylfuran-3-carboxamide pharmacophore but replaces the thioether side chain with a hydrogen-bond-donating 2-hydroxy-2-(thiophen-2-yl)propyl group, a modification that introduces additional binding interaction capacity not present in 1a or 1b. Note: Direct anti-H5N1 data for CAS 1351609-03-4 have not been published; this evidence establishes scaffold precedent for prioritizing the target compound in antiviral screening cascades.
| Evidence Dimension | Anti-H5N1 influenza A virus activity (EC50) |
|---|---|
| Target Compound Data | Not yet reported; scaffold-matched core present |
| Comparator Or Baseline | Comparator 1b: EC50 = 7.72 μM; Comparator 1a: EC50 = 1.25 μM; Amantadine reference: EC50 = 0.551 μM |
| Quantified Difference | Scaffold-mates span 1.25–7.72 μM; amantadine reference at 0.551 μM |
| Conditions | H5N1 influenza A virus-infected MDCK cells; CPE inhibition assay (Yu et al., RSC Adv. 2017) |
Why This Matters
The validated 2,5-dimethylfuran-3-carboxamide scaffold, with low-micromolar anti-H5N1 activity demonstrated by close analogs, provides a rational basis for procuring the target compound as a differentiated screening candidate with additional hydrogen-bonding functionality absent in the published leads.
- [1] Yu, Y.; Zheng, J.; Cao, L.; Li, S.; Li, X.; Zhou, H.-B.; Liu, X.; Wu, S.; Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv. 2017, 7, 9620–9627. View Source
